molecular formula C17H19NO2 B495539 N-benzyl-2-isopropoxybenzamide

N-benzyl-2-isopropoxybenzamide

Cat. No.: B495539
M. Wt: 269.34g/mol
InChI Key: MMFGXSMBYKCRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-isopropoxybenzamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a benzamide derivative, it shares a core structural motif with compounds that are frequently investigated for their biological activity and utility in synthetic chemistry . Benzamide compounds are often explored as key intermediates in the development of active pharmaceutical ingredients. The structural features of this compound—including the benzyl and isopropoxy substituents—are common in medicinal chemistry, as they can influence a molecule's binding affinity and metabolic stability . Related N-benzylbenzamide structures have been identified as valuable intermediates in novel synthetic methodologies, such as nickel-catalyzed cross-coupling reactions, which are used to construct complex molecules for research and development . This product is provided strictly for research applications in a laboratory setting. It is intended for use by qualified chemical and life science professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-benzyl-2-propan-2-yloxybenzamide

InChI

InChI=1S/C17H19NO2/c1-13(2)20-16-11-7-6-10-15(16)17(19)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

MMFGXSMBYKCRPL-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of N-benzyl-2-isopropoxybenzamide derivatives is in the field of anticonvulsant research. Studies have demonstrated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, specific derivatives showed effective ED50 values comparable to established anticonvulsants like phenytoin . The structural modifications in these compounds, such as the introduction of heteroatoms at specific positions, have been linked to enhanced activity.

Table 1: Anticonvulsant Activity of N-benzyl Derivatives

Compound NameED50 (mg/kg)Administration Route
N-benzyl-2-acetamido-3-methoxypropionamide8.3 (i.p.)Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3 (i.p.)Intraperitoneal
Phenytoin6.5 (i.p.)Intraperitoneal

Antiprotozoal Activity

This compound has also been investigated for its antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that this compound can act as a minor groove binder, disrupting the kinetoplast DNA function essential for the parasite's survival. This mechanism was validated through in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against kinetoplastid parasites .

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been explored extensively. Various synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest potent antimicrobial effects, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of N-benzyl Derivatives

Compound NameMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N184.53HCT116 Cancer Cell Line

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound derivatives. Compounds from this class have shown promising results against human colorectal carcinoma cell lines, with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil (5-FU). This suggests that they may be effective in cancer treatment protocols .

Table 3: Anticancer Activity Against HCT116 Cell Line

Compound NameIC50 (µM)
N95.85
N184.53
5-FU9.99

Mechanism of Action and Future Directions

The mechanisms by which this compound exerts its biological activities include interaction with specific molecular targets such as dihydrofolate reductase and other enzymes involved in critical metabolic pathways. Ongoing research is focused on elucidating these mechanisms further to optimize the structure for enhanced efficacy and reduced side effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Groups Notable Applications/Properties
N-Benzyl-2-isopropoxybenzamide 2-isopropoxy, N-benzyl Amide, ether High lipophilicity; catalytic potential
2-Aminobenzamide derivatives 2-amino, variable N-substituents Amide, amine Glycosylation engineering
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) Amide, hydroxyl Metal-catalyzed C–H functionalization
N,N-Dimethyl-2-propoxybenzamide (3k) 2-propoxy, N,N-dimethyl Amide, ether Solubility modulation
o/m/p-Nitrobenzamide isomers Nitro group at o/m/p positions Amide, nitro Position-dependent reactivity

Key Observations :

  • Amino vs. Alkoxy Groups: 2-Aminobenzamides (e.g., from ) exhibit enhanced hydrogen-bonding capacity due to the amine group, improving solubility in polar solvents compared to this compound’s ether-linked isopropoxy group .
  • Positional Isomerism : In nitrobenzamides (), the o-nitro isomer shows higher electrophilicity than p-nitro analogs, suggesting that the 2-isopropoxy group in this compound may similarly influence electronic properties at the benzene ring .

Insights :

  • This compound’s synthesis mirrors that of other benzamides but requires careful control of steric hindrance from the isopropoxy group.
2.3. Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property This compound N,N-Dimethyl-2-propoxybenzamide N-(2-Hydroxy...)
LogP (Predicted) 3.8 2.5 1.9
Melting Point Not reported 95–98°C 142–144°C
Solubility Low in water Moderate in ethanol High in DMSO

Analysis :

  • The benzyl and isopropoxy groups in this compound contribute to its high LogP, indicating superior membrane permeability compared to dimethyl or hydroxylated analogs.
  • The hydroxyl group in N-(2-Hydroxy...) enhances solubility in polar aprotic solvents like DMSO, advantageous for catalytic applications .

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